molecular formula C13H10N2O3 B072794 2-Amino-2'-nitrobenzophenone CAS No. 1444-72-0

2-Amino-2'-nitrobenzophenone

Cat. No.: B072794
CAS No.: 1444-72-0
M. Wt: 242.23 g/mol
InChI Key: PMBOBOCOXFKIAG-UHFFFAOYSA-N
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Description

2-Amino-2’-nitrobenzophenone is an organic compound with the molecular formula C13H10N2O3 It is a derivative of benzophenone, featuring both an amino group and a nitro group attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2’-nitrobenzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzene reacts with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride or iron (III) chloride. The reaction is typically carried out at temperatures ranging from -10°C to 40°C. After the reaction, the product is purified through crystallization .

Another method involves the catalytic hydrogenation of 2-nitrobenzophenone. This process uses a hydrogenation catalyst, such as palladium on carbon, to reduce the nitro group to an amino group, resulting in the formation of 2-Amino-2’-nitrobenzophenone .

Industrial Production Methods

For industrial-scale production, the Friedel-Crafts acylation method is preferred due to its simplicity and high yield. The reaction conditions are optimized to ensure safety and environmental friendliness, with by-products being recycled and harmful solvents avoided .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2’-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-Amino-2’-aminobenzophenone.

    Substitution: Formation of various substituted benzophenone derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

2-Amino-2’-nitrobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2’-nitrobenzophenone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects. detailed studies on the specific molecular pathways are limited.

Comparison with Similar Compounds

2-Amino-2’-nitrobenzophenone can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2-aminophenyl)-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBOBOCOXFKIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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